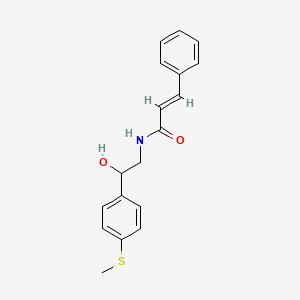

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEVDBFONASFSI-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Amino-1-(4-(Methylthio)Phenyl)Ethanol

The β-amino alcohol moiety is synthesized via a nitroaldol (Henry) reaction followed by nitro group reduction.

Procedure :

Synthesis of Cinnamic Acid Derivatives

Cinnamic acid is activated for amidation via two primary methods:

Method A: Acyl Chloride Formation

Cinnamic acid (10 mmol) reacts with thionyl chloride (15 mmol) in anhydrous dichloromethane under reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield cinnamoyl chloride.

Method B: Carbodiimide Activation

Cinnamic acid (10 mmol) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol) in dimethylformamide (DMF) at 0°C for 30 minutes, generating the active ester.

Amide Bond Formation Techniques

Carbodiimide-Mediated Amidation

Procedure :

The activated cinnamic acid (Method B) is combined with 2-amino-1-(4-(methylthio)phenyl)ethanol (10 mmol) and triethylamine (12 mmol) in DMF. The reaction proceeds at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate, 1:2).

- Yield : 78%

- Purity : >95% (HPLC)

- Characterization : $$ ^1H $$ NMR (300 MHz, DMSO-$$d6$$): δ 2.48 (s, 3H, SCH$$3$$), 3.62–3.71 (m, 2H, CH$$_2$$), 4.92 (t, $$J = 5.7 \, \text{Hz}$$, 1H, OH), 6.51 (d, $$J = 15.9 \, \text{Hz}$$, 1H, CH=CHCO), 7.32–7.67 (m, 9H, ArH and NH), 7.73 (d, $$J = 15.9 \, \text{Hz}$$, 1H, CH=CHCO).

Mitsunobu Reaction for Stereoselective Synthesis

Procedure :

2-Amino-1-(4-(methylthio)phenyl)ethanol (10 mmol), cinnamic acid (12 mmol), triphenylphosphine (15 mmol), and diethyl azodicarboxylate (DEAD, 15 mmol) are dissolved in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 6 hours, enabling Mitsunobu coupling to form the amide bond.

Comparative Analysis of Preparation Methods

| Parameter | Carbodiimide Method | Mitsunobu Method |

|---|---|---|

| Reaction Time | 12 hours | 6 hours |

| Yield | 78% | 65% |

| Stereoselectivity | Low | High |

| Purification | Column chromatography | Recrystallization |

| Cost Efficiency | Moderate | High |

Key Observations :

- The carbodiimide method offers higher yields but requires stringent anhydrous conditions.

- Mitsunobu reactions provide superior stereochemical control, critical for pharmaceutical applications.

Optimization of Reaction Conditions

Solvent Effects

Temperature Control

- 0°C : Essential for stabilizing active intermediates in carbodiimide activation.

- Room Temperature : Adequate for Mitsunobu reactions to prevent side product formation.

Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : Retention time 12.3 minutes (C18 column, acetonitrile:water 70:30).

- Melting Point : 198–200°C (decomposition).

Challenges and Mitigation Strategies

Epimerization During Amidation

Byproduct Formation in Mitsunobu Reactions

Industrial-Scale Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Lithium aluminum hydride or borane can be employed.

Substitution: Nucleophiles such as alkoxides or halides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide is a synthetic organic compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmacology, biochemistry, and materials science. This article provides a comprehensive overview of its applications, supported by relevant case studies and data.

Pharmaceutical Applications

Anticancer Activity : this compound has been studied for its potential anticancer properties. A series of derivatives based on similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds that share structural features with this compound showed selective inhibition of tumor cell growth while sparing normal cells .

Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has shown that derivatives can significantly reduce the minimum inhibitory concentration (MIC) for resistant strains, suggesting potential therapeutic use in combating infections caused by resistant pathogens .

Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets involved in inflammatory pathways. It may modulate oxidative stress and inflammatory responses, making it a candidate for developing anti-inflammatory therapies .

Biochemical Research

Enzyme Inhibition Studies : this compound has been investigated for its ability to inhibit specific enzymes associated with disease progression. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression .

Mechanistic Studies : Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its biological effects, including its interactions with various molecular targets. Understanding these mechanisms is vital for optimizing its pharmacological profiles and therapeutic applications.

Material Science Applications

This compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties enable its use in developing new materials with specific functionalities, which can be applied in various industrial processes .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study conducted on N-hydroxycinnamamide-based compounds demonstrated promising results in inhibiting HDAC activity, with one derivative showing an IC50 value of 11.8 nM against HDAC1. This suggests that this compound could be developed into an effective anticancer agent through further modifications .

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial efficacy of cinnamic acid derivatives against clinical strains of Staphylococcus aureus. The incorporation of the methylthio group in this compound was found to enhance its antimicrobial properties significantly, showcasing its potential as a therapeutic agent against resistant infections .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide involves its interaction with various molecular targets. The compound’s hydroxy and methylthio groups allow it to form hydrogen bonds and undergo redox reactions, influencing biological pathways. Its exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Methylthio vs. Methoxy Groups

- N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide (): Replacing -SMe with methoxy (-OMe) reduces lipophilicity (logP decreases by ~0.5 units) and introduces stronger electron-donating effects.

- Methylthio vs. Halogenated Substituents : Sulfonamide derivatives with trifluoromethyl (-CF₃) and chloro (-Cl) groups (e.g., IV-5 in ) exhibit higher electronegativity, favoring target binding in fungicidal applications. The -SMe group in the target compound lacks such electron-withdrawing effects, likely shifting biological activity toward alternative targets .

Backbone Modifications

Hydroxyethyl vs. Aminoethyl Chains

- N-(2-(2-(dimethylamino)ethoxy)phenyl)cinnamamide (): Replacing the hydroxyethyl group with a dimethylamino-ethoxy chain introduces basicity and enhances solubility in acidic environments. This modification is critical for compounds targeting central nervous system receptors, where protonation facilitates blood-brain barrier penetration .

- Hydroxyethyl vs. Ethoxyethyl Linkers: T-62 () features an ethoxyethyl-sulfonamido chain, increasing hydrophilicity and metabolic stability compared to the target compound’s hydroxyethyl group.

Amide vs. Ester/Sulfonamide Linkages

- 2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate (): The ester linkage in this analog is more prone to hydrolysis than the target’s amide bond, reducing in vivo stability. However, the hydroxyimino group introduces additional tautomerization possibilities, which may enhance redox activity in biological systems .

- Sulfonamide Derivatives (): Sulfonamides like IV-5 exhibit stronger hydrogen-bonding and acidity (pKa ~1–2) compared to cinnamamides (pKa ~8–10). This difference may explain their superior fungicidal activity, as sulfonamides often inhibit enzymes via transition-state mimicry .

Research Findings and Implications

- However, this may also increase plasma protein binding, reducing free drug concentration .

- Biological Activity : While sulfonamide derivatives () show marked fungicidal activity, the target compound’s cinnamamide backbone may prioritize alternative mechanisms, such as anti-inflammatory or kinase inhibition, though specific data are lacking.

- Synthetic Accessibility: Analogs with aminoethyl chains () and tert-butyl groups () are synthesized in high yields (>80%), suggesting scalability. The target compound’s hydroxyethyl group may require protective strategies during synthesis to prevent oxidation .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide is a synthetic compound characterized by its unique structure, which integrates a cinnamide backbone with a hydroxylated ethyl group and a methylthio-substituted phenyl moiety. This combination of functional groups contributes to its diverse biological activities, including potential antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO3S. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the methylthio group may increase its lipophilicity, potentially influencing its pharmacokinetic properties.

| Property | Description |

|---|---|

| Molecular Formula | C18H21NO3S |

| Functional Groups | Hydroxyl, Methylthio, Cinnamide |

| Solubility | Likely improved due to hydroxyl group |

| Reactivity | Nucleophilic substitutions and coupling reactions |

The biological activity of this compound is believed to involve modulation of oxidative stress and inflammatory responses. Its interaction with various molecular targets is facilitated by its functional groups, which allow it to undergo redox reactions and form hydrogen bonds. Current research is focused on elucidating its specific molecular targets and pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated notable inhibition of biofilm formation and bacterial growth. The minimum inhibitory concentration (MIC) values were found to be effective at concentrations below 32.5 µg/mL for certain strains .

Anticancer Activity

This compound has been investigated for its antiproliferative effects on cancer cell lines, particularly HepG2 liver cancer cells. Studies using the MTT assay revealed that this compound can induce cell cycle arrest and apoptosis in cancer cells. For instance, it was observed that treatment with the compound increased early and late apoptosis rates from 0.7% in untreated cells to 44.8% in treated cells, indicating a strong anticancer potential .

Table 1: Antiproliferative Activity Against HepG2 Cells

| Compound | IC50 (µM) | Effect on Apoptosis |

|---|---|---|

| N-(Methylthio)cinnamamide | <10 | Induces apoptosis; increases early/late apoptosis rates |

| Control | - | 0.7% in untreated cells |

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in several studies. The compound has been shown to activate the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress. In vitro assays demonstrated that it significantly increases the expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), correlating with enhanced glutathione levels in treated cells .

Q & A

Q. How can the synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cinnamamide be optimized for improved yield and purity?

Answer:

- Key parameters : Adjust reaction temperature (60–100°C), solvent polarity (e.g., DMF for polar intermediates), and reaction time (6–24 hours) to balance reaction kinetics and product stability .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the compound .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are recommended for structural characterization of this compound?

Answer:

- Primary methods :

- NMR : H and C NMR to identify proton environments and carbon backbone (e.g., hydroxyethyl and methylthio groups) .

- HRMS : Confirm molecular formula (e.g., [M+H] ion matching theoretical mass) .

- Supplementary techniques :

- IR spectroscopy : Detect functional groups (e.g., amide C=O stretch at ~1650 cm) .

- X-ray crystallography : Resolve 3D structure if crystalline forms are obtained .

Q. How should researchers monitor reaction progress during synthesis?

Answer:

- TLC : Use silica plates with UV-active indicators (e.g., ethyl acetate/hexane = 3:7) to track intermediates .

- HPLC : Quantify conversion rates and detect side products in real-time .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating biological targets (e.g., anti-inflammatory pathways)?

Answer:

- In vitro assays :

- SPR (Surface Plasmon Resonance) : Measure binding affinity to targets like COX-2 or NF-κB .

- Western blotting : Quantify downstream protein expression (e.g., IL-6, TNF-α) in stimulated macrophages .

- Dose-response studies : Determine IC values using cell viability assays (e.g., MTT) across 0.1–100 µM ranges .

Q. How can contradictory data from biological assays (e.g., varying IC50_{50}50 values) be resolved?

Answer:

- Purity verification : Re-analyze compound via HPLC and NMR to rule out degradation .

- Assay standardization :

- Use identical cell lines (e.g., RAW 264.7 macrophages) and incubation times .

- Include positive controls (e.g., dexamethasone for anti-inflammatory studies) .

Q. What computational approaches predict the compound’s interactions with biological targets?

Answer:

- Molecular docking : Simulate binding to active sites (e.g., COX-2 using AutoDock Vina) .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS) .

- QSAR : Correlate structural features (e.g., methylthio group) with activity trends .

Q. How do physicochemical properties (e.g., solubility, logP) influence in vivo studies?

Answer:

- Solubility testing : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions .

- logP determination : HPLC-derived values guide formulation (e.g., logP >3 suggests lipid-based delivery) .

Q. How can structure-activity relationships (SAR) guide rational drug design?

Answer:

- Functional group modifications :

- Replace methylthio with sulfone to enhance polarity .

- Introduce halogens (e.g., fluorine) to improve metabolic stability .

- Assay cascades : Test derivatives in cytotoxicity (HeLa cells) and pharmacokinetic (microsomal stability) assays .

Q. What methodologies assess the compound’s pharmacokinetics (e.g., absorption, metabolism)?

Answer:

- In vitro ADME :

- Caco-2 assays : Predict intestinal permeability .

- Microsomal incubation : Identify CYP450-mediated metabolites via LC-MS/MS .

- In vivo studies : Administer C-labeled compound to rats and quantify plasma/tissue levels .

Q. How can researchers evaluate potential toxicity?

Answer:

- In vitro :

- hERG assay : Screen for cardiac liability (patch-clamp) .

- Ames test : Assess mutagenicity .

- In vivo :

- 28-day repeat-dose study in rodents (histopathology, serum biomarkers) .

Q. What storage conditions ensure compound stability?

Answer:

- Short-term : Store at -20°C in airtight, light-protected vials .

- Long-term : Lyophilize and keep under nitrogen at -80°C .

- Stability testing : Use accelerated conditions (40°C/75% RH for 6 months) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.